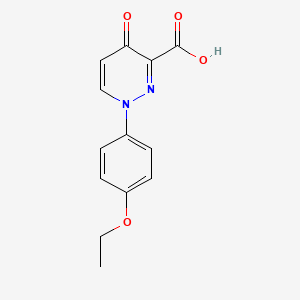
1-(4-Ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a carboxylic acid group and an ethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a suitable acid catalyst, such as acetic acid, to yield the desired pyridazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 1-(4-Ethoxyphenyl)-3-oxo-1,4-dihydropyridazine-4-carboxylic acid
- 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- 1-(4-Ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-5-carboxylic acid
Comparison: 1-(4-Ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both ethoxy and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may have different substitution patterns, leading to variations in their reactivity and biological activities .
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-10-5-3-9(4-6-10)15-8-7-11(16)12(14-15)13(17)18/h3-8H,2H2,1H3,(H,17,18) |
InChI Key |
RGIBAKINAZNZJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |
solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-](/img/structure/B12113823.png)
![4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B12113832.png)
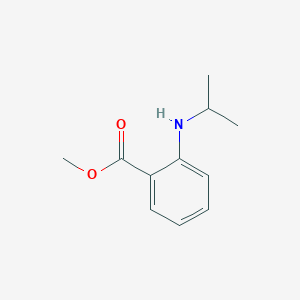

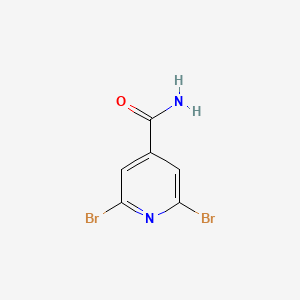
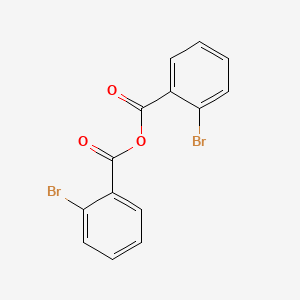

![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)
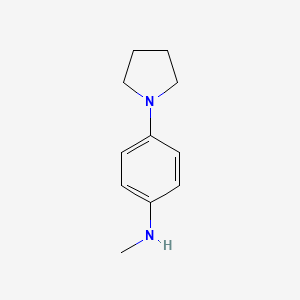
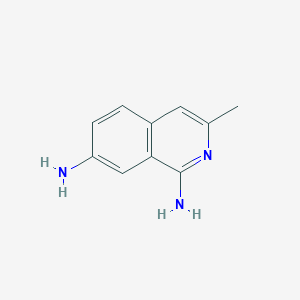
![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea](/img/structure/B12113887.png)
![N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide](/img/structure/B12113897.png)

